![molecular formula C26H32FNO4 B12553024 6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one CAS No. 158878-46-7](/img/structure/B12553024.png)
6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxymethyl group, and a pyridinyl group
Preparation Methods
The synthesis of 6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one involves multiple steps. The synthetic route typically starts with the preparation of the pyridinyl intermediate, followed by the introduction of the fluorophenyl and methoxymethyl groups. The final step involves the formation of the oxan-2-one ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
When compared to similar compounds, 6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4,4’-Difluorobenzophenone: This compound also contains fluorophenyl groups but lacks the pyridinyl and oxan-2-one components.
Other Pyridinyl Derivatives: Compounds with similar pyridinyl structures but different substituents may have different chemical and biological properties.
Properties
CAS No. |
158878-46-7 |
|---|---|
Molecular Formula |
C26H32FNO4 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
6-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C26H32FNO4/c1-15(2)25-21(11-10-20-12-19(29)13-23(30)32-20)24(17-6-8-18(27)9-7-17)22(14-31-5)26(28-25)16(3)4/h6-11,15-16,19-20,29H,12-14H2,1-5H3 |
InChI Key |
MCBZSKZRUIWKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC3CC(CC(=O)O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
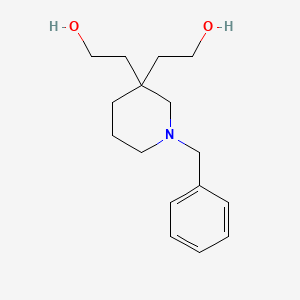
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
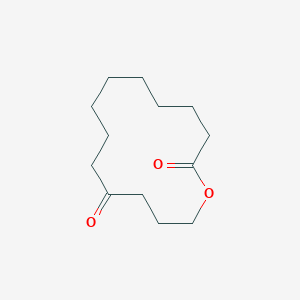
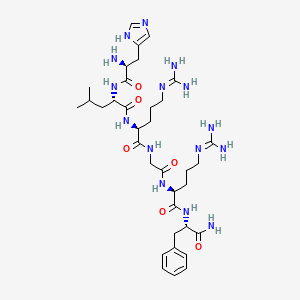

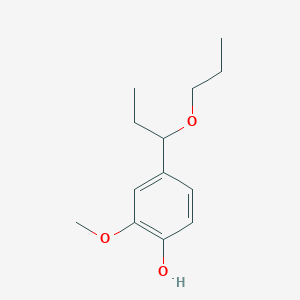
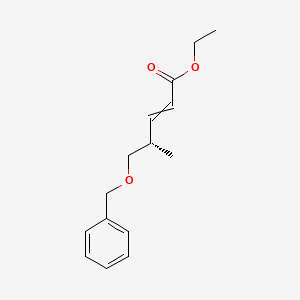
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
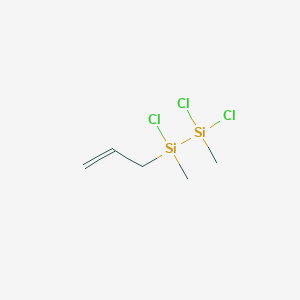
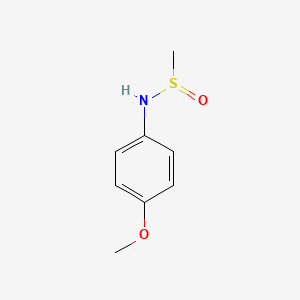
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-](/img/structure/B12553029.png)
